molecular formula C32H19Li3N4O11S3 B14480224 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt CAS No. 65150-87-0

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4'-[(2-hydroxy-1-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-, trilithium salt

Cat. No.: B14480224
CAS No.: 65150-87-0
M. Wt: 752.6 g/mol
InChI Key: VDCCPJUPMFXAKA-UHFFFAOYSA-K
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Description

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include multiple sulfonic acid groups and azo linkages, making it a valuable substance in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups at the 1, 3, and 6 positions. This is followed by the introduction of azo linkages through diazotization and coupling reactions. The final step involves the lithiation of the compound to form the trilithium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation and azo coupling reactions under controlled conditions. The process requires precise temperature and pH control to ensure the correct placement of functional groups and to achieve high yields. The final product is purified through crystallization or other separation techniques to obtain the desired trilithium salt form.

Chemical Reactions Analysis

Types of Reactions

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the azo linkages allow it to participate in electron transfer reactions. These properties make it effective in applications such as staining and as a chromophore in analytical techniques.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,6-Naphthalenetrisulfonic acid, 8-hydroxy-7-[[4’-[(2-hydroxy-1-naphthalenyl)azo][1,1’-biphenyl]-4-yl]azo]-, trilithium salt is unique due to its combination of multiple sulfonic acid groups and azo linkages, which provide distinct chemical and physical properties. Its trilithium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

65150-87-0

Molecular Formula

C32H19Li3N4O11S3

Molecular Weight

752.6 g/mol

IUPAC Name

trilithium;8-hydroxy-7-[[4-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C32H22N4O11S3.3Li/c37-26-14-9-20-3-1-2-4-25(20)30(26)35-33-22-10-5-18(6-11-22)19-7-12-23(13-8-19)34-36-31-28(50(45,46)47)16-21-15-24(48(39,40)41)17-27(49(42,43)44)29(21)32(31)38;;;/h1-17,37-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3

InChI Key

VDCCPJUPMFXAKA-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O)O

Origin of Product

United States

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